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Introduction

GSK2245035 is a potent and selective small molecule agonist of Toll-like receptor 7 (TLR7), a
key pattern recognition receptor in the innate immune system. Primarily expressed in the
endosomes of plasmacytoid dendritic cells (pDCs) and B cells, TLR7 recognizes single-
stranded RNA viruses and synthetic ligands, triggering a signaling cascade that leads to the
production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This targeted
activation of the innate immune system makes TLR7 an attractive target for therapeutic
intervention in a variety of diseases, including allergic conditions, infectious diseases, and
oncology. GSK2245035 was developed as an intranasal formulation to modulate the immune
response in the airways, with a primary focus on treating allergic rhinitis and asthma by
rebalancing the T-helper 2 (Th2) dominant inflammation characteristic of these conditions.[2][3]
[4] This document provides a comprehensive technical overview of GSK2245035, including its
mechanism of action, quantitative preclinical and clinical data, and detailed experimental
methodologies.

Mechanism of Action

GSK2245035 selectively binds to and activates TLR7 within the endosomal compartment of
immune cells.[1][2] This binding event initiates the dimerization of TLR7, leading to the
recruitment of the adaptor protein MyD88. The formation of this complex triggers a downstream
signaling cascade involving interleukin-1 receptor-associated kinases (IRAKs) and TNF
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receptor-associated factor 6 (TRAF6).[5][6] Ultimately, this pathway culminates in the activation
of two key transcription factors:

« Interferon Regulatory Factor 7 (IRF7): Leads to the robust production of type | interferons,
particularly IFN-a.[1]

» Nuclear Factor-kappa B (NF-kB): Induces the expression of various pro-inflammatory
cytokines, such as TNF-a.[1][5]

GSK2245035 exhibits a preferential stimulation of the IRF7 pathway, resulting in a high ratio of
IFN-a to TNF-a induction.[4][7] This profile is thought to be advantageous for treating allergic
diseases, as IFN-a can suppress Th2 cytokine responses (e.g., IL-5 and IL-13) and promote a
Thl-polarized immune environment.[4][7]

Signaling Pathway

The following diagram illustrates the TLR7 signaling cascade initiated by GSK2245035.
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Caption: TLR7 signaling cascade initiated by GSK2245035.
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Quantitative Data Summary

The following tables summarize the key quantitative data for GSK2245035 from in vitro,
preclinical, and clinical studies.

ble 1- In Vi | Selectivi

Assay System Cytokine Measured pEC50 Reference
Human PBMCs IFN-a 9.3 [4]
Human PBMCs TNF-a 6.5 [4]

pPEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of
the maximal possible effect.

Table 2: Preclinical In Vivo Pharmacodynamics

(Cynomolgus Monkey)

Dose Fold Increase ) .
Analyte Time Point Reference
(Intranasal) (vs. Predose)
3 ng/kg/week IFN-a ~14.8 Not Specified [7]
30 ng/kg/week IFN-a ~14.8 Not Specified [7]
3 ng/kg/week IP-10 ~40 Not Specified [7]
30 ng/kg/week IP-10 ~40 Not Specified [7]

IP-10 (Interferon-gamma-inducible protein 10) is a downstream biomarker of IFN activity.

Table 3: Clinical Trial in Allergic Rhinitis (NCT01788813)
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Parameter

Placebo (n=14)

GSK2245035
20 ng (n=14)

GSK2245035
80 ng (n=14)

Reference

Intranasal, once

Intranasal, once

Intranasal, once

Dosing Regimen  weekly for 8 weekly for 8 weekly for 8 [4]
weeks weeks weeks
Incidence of
Cytokine
28% 36% 93% [8]
Release
Syndrome AEs

Most Common
AE

Headache (14%)

Headache (28%)

Headache (79%)

[8]

IP-10 Induction

(Nasal & Serum)

No significant

change

Dose-related

increase

Dose-related

increase

[4]

AE: Adverse Event

Table 4: Clinical Trial in Allergic Asthma (NCT02833974)
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Parameter Placebo (n=14)

GSK2245035 20 ng
(n=22)

Reference

) ) Intranasal, once
Dosing Regimen
weekly for 8 weeks

Intranasal, once

weekly for 8 weeks

[3]09]

Primary Endpoint
(Late Asthmatic Not met

Response)

Not met (%
attenuation in FEV1
was -4.6% to -10.5%)

[3](9]

Incidence of Any
71% (10/14)
Adverse Event

95% (21/22)

[3]1°]

Incidence of
Treatment-Related 29% (4/14)
AEs

64% (14/22)

[2]

Most Common

Headache (14%)
Treatment-Related AE

Headache (27%)

[2]

Pharmacokinetics -
Not quantifiable
(Plasma)

Not quantifiable
(LLOQ: 2 pg/mL)

[2]

FEV1: Forced Expiratory Volume in 1 second; LLOQ: Lower Limit of Quantification

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of

GSK2245035. These are standardized protocols and may not reflect the exact internal

procedures of GlaxoSmithKline.

Human Peripheral Blood Mononuclear Cell (PBMC)
Isolation and Cytokine Release Assay

Objective: To isolate PBMCs from whole blood and measure cytokine production following

stimulation with a TLR7 agonist.

Materials:
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Human whole blood collected in heparinized tubes
Ficoll-Paque PLUS (or similar density gradient medium)
Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+ free

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-
Streptomycin

50 mL conical tubes

Centrifuge with swinging-bucket rotor

96-well cell culture plates

GSK2245035 or other TLR7 agonist

ELISA kits for desired cytokines (e.g., IFN-a, TNF-q, IL-5, IL-13)
Protocol:

« PBMC Isolation:

1. Dilute whole blood 1:1 with sterile PBS at room temperature.

2. Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical
tube, avoiding mixing of the layers.

3. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

4. After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma)
and transfer the opaque layer of PBMCs (the "buffy coat”) to a new 50 mL tube.

5. Wash the isolated PBMCs by adding PBS to a total volume of 45 mL and centrifuge at 300
x g for 10 minutes at room temperature.

6. Discard the supernatant and repeat the wash step.

7. Resuspend the final PBMC pellet in complete RPMI-1640 medium.
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8. Perform a cell count and viability assessment using a hemocytometer and Trypan Blue
exclusion.[7][10]

o Cytokine Release Assay:

1. Adjust the PBMC concentration to 1 x 1076 viable cells/mL in complete RPMI-1640
medium.

2. Plate 180 pL of the cell suspension into each well of a 96-well plate.

3. Prepare serial dilutions of GSK2245035 in complete RPMI-1640 medium. Add 20 pL of
each dilution to the appropriate wells in triplicate. Include a vehicle control (medium only).

4. Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
5. After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

6. Carefully collect the supernatant for cytokine analysis. Supernatants can be analyzed
immediately or stored at -80°C.

7. Quantify cytokine concentrations using commercial ELISA kits according to the
manufacturer's instructions.

TLR7 Activity Assay using HEK-Blue™ Reporter Cells

Objective: To quantify TLR7 activation by measuring the activity of a reporter gene (Secreted
Embryonic Alkaline Phosphatase - SEAP) under the control of an NF-kB-inducible promoter.

Materials:

e HEK-Blue™ hTLR7 cells (InvivoGen)

o HEK-Blue™ Detection medium (InvivoGen) or QUANTI-Blue™ Solution (InvivoGen)
o Growth Medium (DMEM, 10% FBS, selective antibiotics as per manufacturer)

e GSK2245035

o 96-well flat-bottom plates
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Protocol:
e Culture HEK-Blue™ hTLRY7 cells according to the manufacturer's instructions.

o On the day of the assay, wash cells and resuspend in fresh, pre-warmed HEK-Blue™
Detection medium.

e Add 180 pL of the cell suspension (typically 25,000-50,000 cells) to each well of a 96-well
plate.

e Add 20 pL of GSK2245035 dilutions (prepared in growth medium) to the wells. Include
appropriate positive and negative controls.

 Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

o Measure SEAP activity by reading the optical density (OD) at 620-650 nm using a microplate
reader. The color change from pink to purple/blue is proportional to the level of TLR7
activation.[11][12]

Nasal Allergen Challenge (NAC) Clinical Protocol
(Generalized)

Objective: To evaluate the effect of a therapeutic agent on the nasal response to a specific
allergen in a controlled clinical setting.

Materials:

o Standardized allergen extract (e.g., grass pollen, house dust mite) at a predetermined
concentration

» Saline solution (negative control)

* Metered-dose nasal spray device capable of delivering a precise volume (e.g., 100 pL per
actuation)

o Data collection tools: Total Nasal Symptom Score (TNSS) questionnaire, acoustic rhinometer
or nasal peak inspiratory flow (NPIF) meter.
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Protocol:

Baseline Assessment: Before the challenge, record the participant's baseline nasal
symptoms using the TNSS (typically scoring sneezing, rhinorrhea, nasal itching, and
congestion on a 0-3 scale). Measure baseline nasal patency using acoustic rhinometry or
NPIF.

Control Administration: Administer one spray of saline into each nostril.

Post-Control Assessment: After 10-15 minutes, repeat the TNSS and nasal patency
measurements.

Allergen Administration: If the response to saline is negative, administer one spray of the
allergen extract into each nostril. The participant should hold their breath during
administration to prevent inhalation into the lower airways.[6][13]

Post-Allergen Assessments: Record TNSS and measure nasal patency at multiple time
points post-challenge (e.g., 15, 30, 60 minutes, and then hourly for several hours) to capture
both the early and late-phase allergic responses.

Data Analysis: The primary outcome is typically the change in TNSS from baseline. Objective
measures of nasal obstruction are also analyzed. In a therapeutic trial, these responses are
compared between the active treatment group and the placebo group at follow-up visits after
the treatment period.[4][8]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for evaluating a TLR7 agonist in a clinical
setting, incorporating a nasal allergen challenge.
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Caption: Clinical trial workflow for evaluating intranasal GSK2245035.

Conclusion

GSK2245035 is a well-characterized, potent, and selective TLR7 agonist with a preferential
ability to induce type | interferons. Preclinical and early clinical studies demonstrated clear
target engagement through the induction of the biomarker IP-10.[3][4] In patients with allergic
rhinitis, intranasal administration of GSK2245035 was associated with a reduction in allergic
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reactivity.[4] However, in a subsequent study in patients with mild allergic asthma,
GSK2245035 did not significantly attenuate the allergen-induced asthmatic response, despite
evidence of target engagement.[3][9] The compound was generally well-tolerated at lower
doses (20 ng), though cytokine-release-syndrome-related adverse events, such as headache,
were common, particularly at higher doses (80 ng).[4] The comprehensive data and established
methodologies outlined in this guide provide a solid foundation for further research into the
therapeutic potential and applications of selective TLR7 agonists like GSK2245035 in various
disease contexts.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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